

Comparative Analysis of o,p'-DDE and p,p'-DDE Endocrine Disrupting Effects

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Compound of Interest

Compound Name: *P,P'-dde*

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct endocrine-disrupting profiles of o,p'-DDE and **p,p'-DDE**, two prominent metabolites of the insecticide DDT. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction

Dichlorodiphenyltrichloroethane (DDT) and its metabolites, including 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (**p,p'-DDE**) and 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene (o,p'-DDE), are persistent organic pollutants with well-documented endocrine-disrupting capabilities.^{[1][2][3]} While structurally similar, these isomers exhibit distinct mechanisms of action, primarily targeting different nuclear receptors and leading to varied downstream physiological effects. This guide provides a comparative analysis of their endocrine-disrupting activities, focusing on their interactions with estrogen and androgen signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the endocrine-disrupting effects of o,p'-DDE and **p,p'-DDE** based on in vitro and in vivo experimental findings.

Table 1: Comparative Receptor Binding Affinity and In Vitro Potency

Parameter	o,p'-DDE	p,p'-DDE	Reference
Estrogen Receptor (ER)			
IC50 (Rainbow Trout ER)	3.2 μ M	8 μ M	[4][5]
Androgen Receptor (AR)			
Ki	Not reported as a primary effect	3.5 μ M	[6]
IC50	Not reported as a primary effect	5 μ M	[6]
Transcriptional Activity			
Androgen-induced	Not reported as a primary effect	Inhibits at 0.2 μ M	[6]

Table 2: Comparative In Vitro Effects on Steroidogenesis

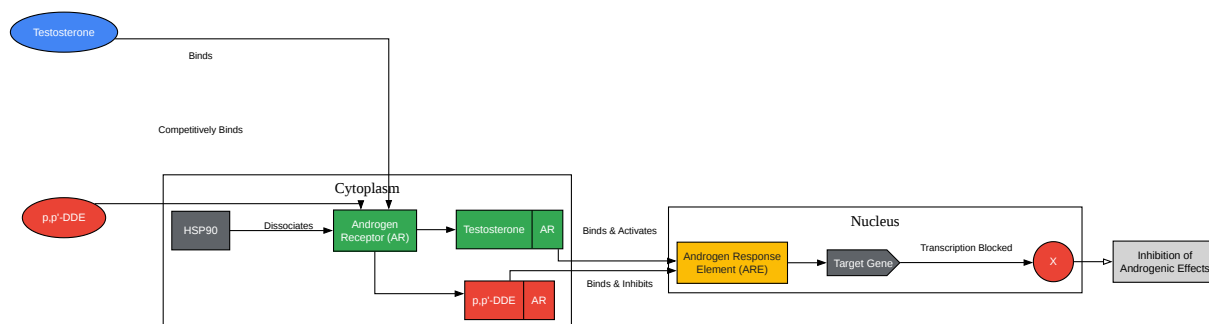
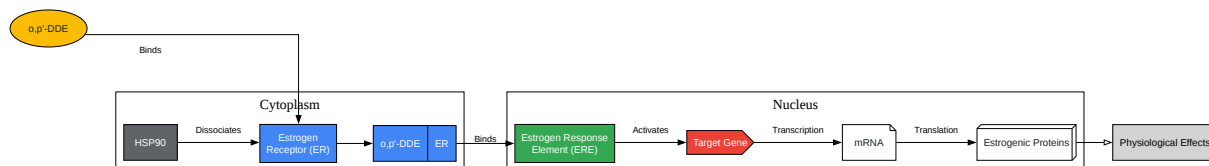
Endpoint	o,p'-DDE	p,p'-DDE	Cell/Tissue Model	Reference
Estradiol Secretion	Induces (concentration-dependent)	Stimulates	Porcine ovarian follicles	[4][7]
Progesterone Secretion	Not specified	Stimulates	Porcine ovarian follicles	[7]
Aromatase Activity	Stimulates	Stimulates	Porcine ovarian follicles	[7]
Estrogen Receptor Beta (ER β) Expression	Diminishes	Not specified	Porcine ovarian follicles	[7]

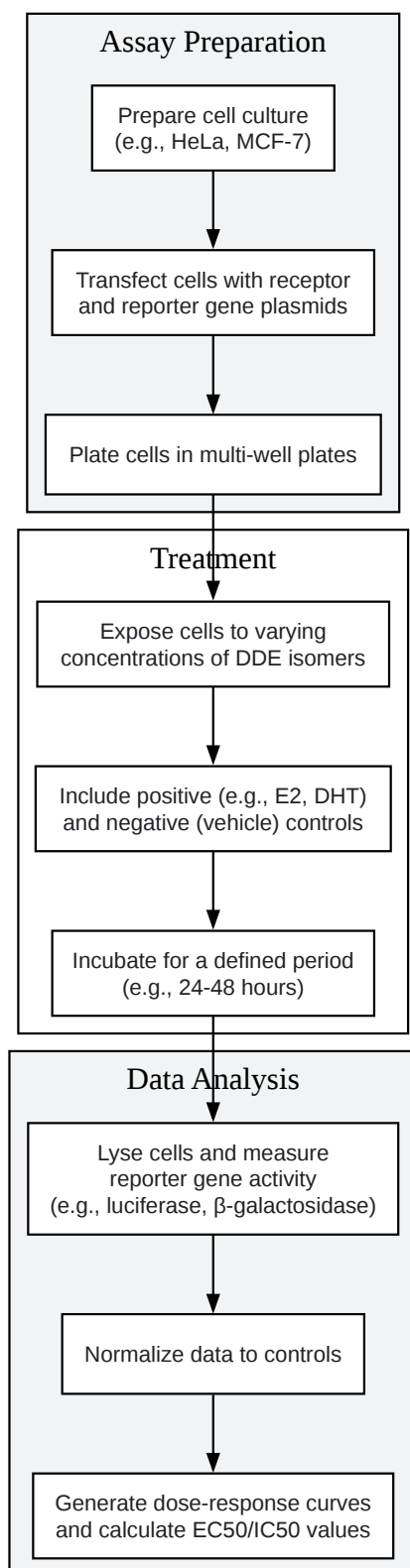
Table 3: Comparative In Vivo Effects

Species	Exposure Details	Effects of o,p'-DDE	Effects of p,p'-DDE	Reference
Rat (Male Pups)	100 mg/kg (oral gavage) on gestational days 14-18	Not specified	Reduced anogenital distance, retention of thoracic nipples	[6]
Rat (Weanling Males)	100 mg/kg (oral gavage) from 25-57 days old	Not specified	Delayed onset of puberty, increased body weight	[6]
Rat (Adult Males)	200 mg/kg (oral gavage) for 4 days	Not specified	Reduced weights of seminal vesicles and prostate	[6]
Japanese Medaka	In ovo exposure	Increased degeneration of ovarian follicles, reduced testicular size	Not specified	[4]
Zebrafish (Juvenile)	0.01 to 20 µg/L for 14 days	Not specified	Induction of vitellogenin (at 0.2 and 2.0 µg/L)	[8]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways affected by o,p'-DDE and **p,p'-DDE**, as well as a typical experimental workflow for assessing endocrine disruption.





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